

Spectroscopic and Synthetic Profile of Heptyl 8-bromoctanoate: A Technical Guide

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Compound of Interest

Compound Name: *Heptyl 8-bromoctanoate*

Cat. No.: B12586810

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of **Heptyl 8-bromoctanoate** (CAS# 612842-05-4). Due to the limited availability of experimental spectroscopic data in public domains, this document presents predicted spectral data alongside a plausible synthetic protocol. This information is intended to serve as a valuable resource for researchers utilizing this compound in drug development and other scientific endeavors.

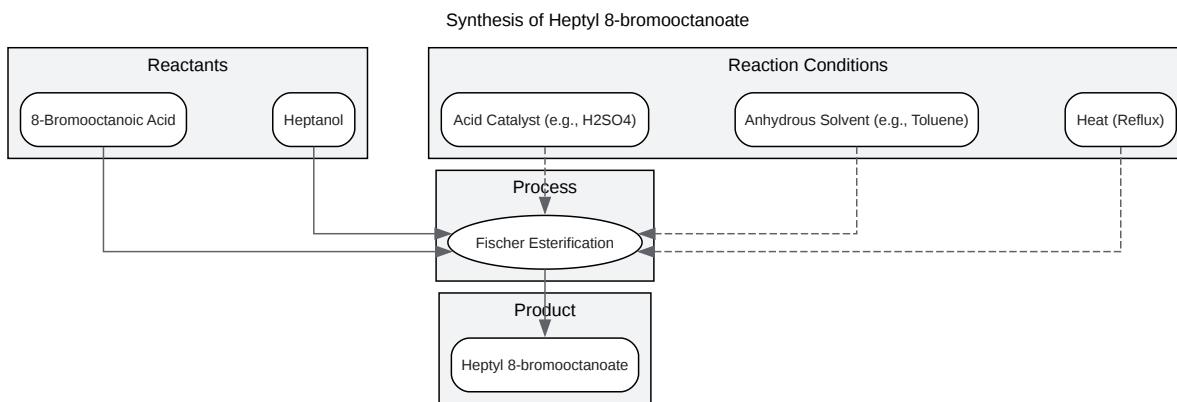
Chemical and Physical Properties

Heptyl 8-bromoctanoate is a fatty acid ester characterized by an eight-carbon chain with a terminal bromine atom and a heptyl ester group.

Property	Value	Reference
Chemical Formula	C15H29BrO2	[1]
Molecular Weight	321.30 g/mol	[1]
Exact Mass	320.1351	[1]

Synthesis of Heptyl 8-bromoctanoate

A representative synthetic pathway for **Heptyl 8-bromoocanoate** involves the esterification of 8-bromoocanoic acid with heptanol. This reaction is typically acid-catalyzed.



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Caption: Synthetic pathway for **Heptyl 8-bromoocanoate** via Fischer esterification.

Experimental Protocol:

The following is a representative protocol for the synthesis of **Heptyl 8-bromoocanoate**.

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 8-bromoocanoic acid (1 equivalent), heptanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in an anhydrous solvent such as toluene.
- Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Data (Predicted)

As experimental spectra for **Heptyl 8-bromooctanoate** are not readily available, the following tables provide predicted data based on standard spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.05	t	2H	-O-CH ₂ -(CH ₂) ₅ -CH ₃
~3.40	t	2H	Br-CH ₂ -(CH ₂) ₆ -COOR
~2.30	t	2H	-(CH ₂) ₅ -CH ₂ -COOR
~1.85	p	2H	Br-CH ₂ -CH ₂ -(CH ₂) ₅ -COOR
~1.60	p	2H	-O-CH ₂ -CH ₂ -(CH ₂) ₄ -CH ₃
~1.42	m	4H	Br-(CH ₂) ₂ -CH ₂ -CH ₂ -(CH ₂) ₃ -COOR
~1.28	m	10H	-(CH ₂) ₂ -CH ₂ -CH ₂ -CH ₃ and -(CH ₂) ₄ -CH ₂ -CH ₂ -COOR
~0.88	t	3H	-O-(CH ₂) ₆ -CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
~173.5	C=O
~64.5	-O-CH ₂ -
~34.0	-CH ₂ -COOR
~33.8	Br-CH ₂ -
~32.8	Br-CH ₂ -CH ₂ -
~31.7	-O-(CH ₂) ₅ -CH ₂ -CH ₃
~28.9	-O-CH ₂ -CH ₂ -
~28.6	Br-(CH ₂) ₂ -CH ₂ -
~28.0	Br-(CH ₂) ₃ -CH ₂ -
~25.9	-O-(CH ₂) ₂ -CH ₂ -
~25.0	-(CH ₂) ₄ -CH ₂ -CH ₂ -COOR
~22.5	-O-(CH ₂) ₄ -CH ₂ -CH ₂ -CH ₃
~14.0	-CH ₃

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)
~645	Medium	C-Br stretch

MS (Mass Spectrometry)

The mass spectrum is expected to show isotopic peaks for the bromine atom (^{79}Br and ^{81}Br).

m/z	Interpretation
321/323	$[\text{M}+\text{H}]^+$ (Molecular ion peak with isotopic pattern)
241	$[\text{M} - \text{Br}]^+$
143	$[\text{C}_8\text{H}_{15}\text{O}_2]^+$ (Loss of heptyl group)
99	$[\text{C}_7\text{H}_{15}]^+$ (Heptyl cation)

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References

- 1. medkoo.com [medkoo.com]
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